3-(Difluoromethyl)-4-fluorobenzoic acid
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Overview
Description
3-(Difluoromethyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both difluoromethyl and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-fluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid scaffold. One common method involves the difluoromethylation of a fluorobenzoic acid derivative using difluorocarbene reagents. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylation reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(Difluoromethyl)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methylpyrazoline
- 3-(Difluoromethyl)-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
Uniqueness
3-(Difluoromethyl)-4-fluorobenzoic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(difluoromethyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQVOHDSKCXHCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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